

# Application of AU-15330 in Castration-Resistant Prostate Cancer (CRPC) Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AU-15330

Cat. No.: B15605905

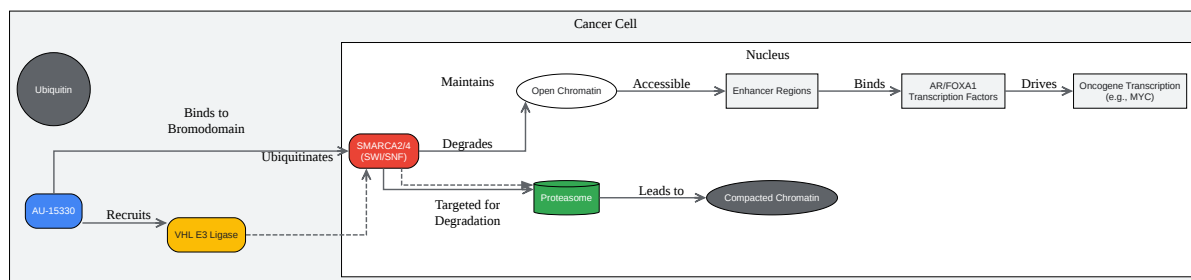
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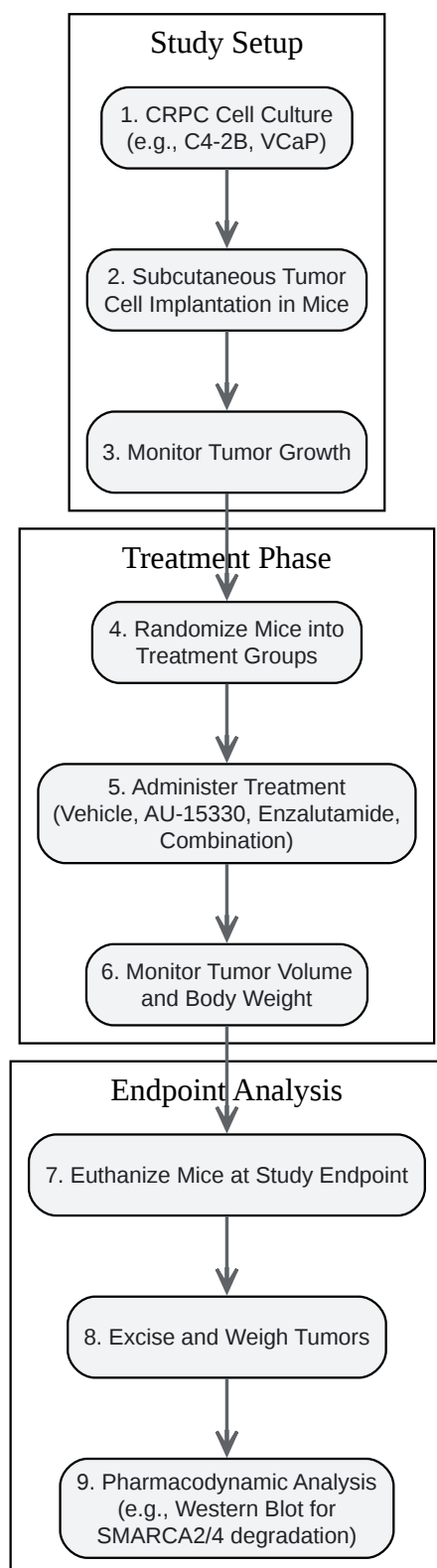
## Introduction

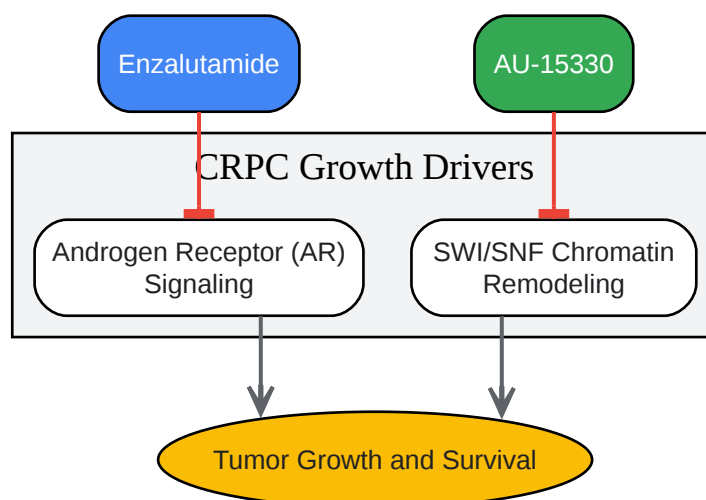
**AU-15330** is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF ATPase subunits SMARCA2 and SMARCA4.<sup>[1][2][3]</sup> This molecule has demonstrated significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC), a form of prostate cancer that no longer responds to androgen deprivation therapy. **AU-15330**'s mechanism of action involves the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag SMARCA2 and SMARCA4 for proteasomal degradation.<sup>[4][5]</sup> The degradation of these key components of the SWI/SNF chromatin remodeling complex leads to widespread chromatin compaction, particularly at enhancer regions, thereby disrupting the transcriptional programs of key oncogenic drivers in prostate cancer, such as the androgen receptor (AR), FOXA1, and MYC.<sup>[4][6][7]</sup> This application note provides a summary of the preclinical data and detailed protocols for the use of **AU-15330** in CRPC models.

## Mechanism of Action

**AU-15330** functions as a molecular bridge, simultaneously binding to the bromodomains of SMARCA2/4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target proteins. The loss of SMARCA2/4 leads to a collapse of the open chromatin structure at enhancer regions that are critical for the expression of genes driving prostate cancer growth and survival.







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- To cite this document: BenchChem. [Application of AU-15330 in Castration-Resistant Prostate Cancer (CRPC) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605905#au-15330-s-application-in-castration-resistant-prostate-cancer-crpc-models]

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